2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate
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Overview
Description
2-Morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound contains a morpholine ring, a benzo[d]thiazole moiety, and a sulfonylated dihydroisoquinoline fragment, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available starting materials such as benzo[d]thiazole, morpholine, and 3,4-dihydroisoquinoline.
Reaction Steps
Step 1: : Formation of 2-morpholinobenzo[d]thiazole via nucleophilic substitution.
Step 2: : Introduction of the sulfonyl group to the 3,4-dihydroisoquinoline.
Step 3: : Esterification reaction to connect the benzoate group to the sulfonylated dihydroisoquinoline fragment.
Reaction Conditions
Temperature: : Typically carried out at moderate temperatures ranging from 25°C to 80°C.
Solvent: : Common solvents include dichloromethane, dimethylformamide, or ethanol.
Catalysts: : Acid or base catalysts might be used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve:
Optimization of each reaction step for higher yield and purity.
Use of flow chemistry techniques to improve efficiency and scalability.
Implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: : Reduction of the sulfonyl group to a sulfide might be possible under specific conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Conditions: : Presence of a strong base or acid to promote the reaction.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Sulfide derivatives.
Substitution: : Various substituted aromatic compounds depending on the electrophile/nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: : Studied for interactions with cellular receptors.
Medicine
Drug Development: : Explored as a lead compound for the development of new pharmaceuticals.
Cancer Research: : Potential anti-cancer properties due to its interaction with biological targets.
Industry
Material Science: : Utilized in the synthesis of advanced materials with unique properties.
Chemical Manufacturing: : A precursor for various industrial chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binds to specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: : Modulates biochemical pathways, potentially interfering with disease progression.
Comparison with Similar Compounds
Similar Compounds
2-Morpholinobenzo[d]thiazol-6-yl Benzoate
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate
Unique Features
Combination of Functional Groups: : The presence of morpholine, benzo[d]thiazole, and sulfonylated dihydroisoquinoline in a single molecule is unique.
Versatility: : This compound's structural features provide it with a broad range of applications not typically found in similar compounds.
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c31-26(35-22-7-10-24-25(17-22)36-27(28-24)29-13-15-34-16-14-29)20-5-8-23(9-6-20)37(32,33)30-12-11-19-3-1-2-4-21(19)18-30/h1-10,17H,11-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPCJKJKCQDZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)N=C(S5)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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